5,6-dimethyl-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrimidin-4(3H)-one
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Overview
Description
5,6-dimethyl-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H25N3O2S and its molecular weight is 371.5. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis typically involves a multi-step process, beginning with the preparation of the pyrimidinone core through a condensation reaction between 2,4-pentanedione and urea under acidic conditions. Subsequent alkylation introduces the 2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl group using an appropriate alkylating agent in the presence of a base.
Industrial Production Methods: : Industrial synthesis may utilize a continuous flow process to enhance efficiency and yield. Techniques such as microwave-assisted synthesis and high-throughput screening may be employed to optimize conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the methyl groups, leading to the formation of hydroxymethyl or formyl derivatives.
Reduction: : The carbonyl group in the thiazepane moiety can be reduced to a hydroxyl group under mild conditions.
Substitution: : Nucleophilic substitution reactions can occur at the pyrimidinone core, especially at the methyl groups.
Common Reagents and Conditions: : Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.
Major Products: : Major products include hydroxymethyl derivatives from oxidation, alcohol derivatives from reduction, and various substituted pyrimidinone compounds from nucleophilic substitution.
Scientific Research Applications
Chemistry: : The compound serves as a versatile intermediate in the synthesis of more complex organic molecules, owing to its reactive functional groups.
Biology: : Its potential as a ligand for binding to biological macromolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: : Preliminary studies suggest potential therapeutic applications, including antimicrobial and anticancer properties, due to its unique structure.
Industry: : Used in the development of novel materials, such as polymers and coatings, due to its robust chemical properties.
Mechanism of Action: The compound exerts its effects through various molecular mechanisms. In biological systems, it can interact with nucleic acids and proteins, potentially inhibiting enzymes by binding to their active sites. The thiazepane moiety may interact with sulfur-containing enzymes, disrupting their function. The pyrimidinone core can participate in hydrogen bonding and π-π interactions, stabilizing its binding to molecular targets.
Comparison with Similar Compounds: Compared to similar compounds like 4,6-dimethyl-2-(7-(m-tolyl)-1,4-thiazepan-4-yl)pyrimidin-3(2H)-one, 5,6-dimethyl-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrimidin-4(3H)-one exhibits unique properties due to the position and nature of its functional groups. The presence of the 2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl group enhances its reactivity and binding affinity, distinguishing it from other pyrimidinone derivatives.
Similar Compounds
4,6-Dimethyl-2-(7-(m-tolyl)-1,4-thiazepan-4-yl)pyrimidin-3(2H)-one
5-Methyl-6-ethyl-3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrimidin-4(3H)-one
5,6-Dimethyl-3-(2-oxo-2-(7-(p-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrimidin-4(3H)-one
Properties
IUPAC Name |
5,6-dimethyl-3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-14-6-4-5-7-17(14)18-8-9-22(10-11-26-18)19(24)12-23-13-21-16(3)15(2)20(23)25/h4-7,13,18H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOUCJQXYDGPSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=NC(=C(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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